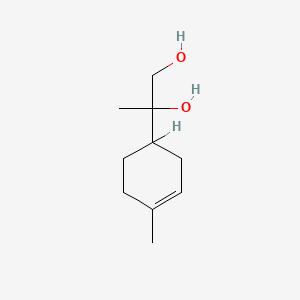
AIAP
説明
AIAP is a specialized chemical compound known for its unique structure and reactivity. It is an iodoacetyl derivative of L-ornithine, an amino acid that plays a crucial role in the urea cycle. The addition of the iodoacetyl group to L-ornithine enhances its reactivity, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of AIAP typically involves the reaction of L-ornithine with iodoacetic acid. The process can be summarized as follows:
Starting Materials: L-ornithine and iodoacetic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium at a controlled pH to ensure the proper formation of the iodoacetyl derivative.
Procedure: L-ornithine is dissolved in water, and iodoacetic acid is added slowly while maintaining the pH using a buffer solution. The reaction mixture is stirred at room temperature until the reaction is complete.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix L-ornithine and iodoacetic acid under controlled conditions.
Continuous Monitoring: The reaction is continuously monitored for pH and temperature to ensure optimal yield and purity.
Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity levels suitable for industrial applications.
化学反応の分析
Types of Reactions: AIAP undergoes various chemical reactions, including:
Substitution Reactions: The iodoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming new products.
Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation may produce an iodoacetyl-ornithine oxide.
科学的研究の応用
AIAP has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce iodoacetyl groups into molecules.
Biology: The compound is employed in protein modification studies, where it reacts with amino groups in proteins to form stable conjugates.
Industry: this compound is used in the production of specialized chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of AIAP involves its reactivity with nucleophiles. The iodoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, including amino groups in proteins and other biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
N(sup 5)-(Bromoacetyl)-L-ornithine: Similar to AIAP but with a bromoacetyl group instead of an iodoacetyl group.
N(sup 5)-(Chloroacetyl)-L-ornithine: Contains a chloroacetyl group, offering different reactivity and applications.
N(sup 5)-(Fluoroacetyl)-L-ornithine: Features a fluoroacetyl group, providing unique properties compared to the iodoacetyl derivative.
Uniqueness: this compound is unique due to the presence of the iodoacetyl group, which imparts distinct reactivity and stability. The iodine atom enhances the electrophilicity of the acetyl group, making it more reactive towards nucleophiles compared to its bromo, chloro, and fluoro counterparts. This increased reactivity makes it particularly valuable in applications requiring efficient and selective modification of biomolecules.
特性
IUPAC Name |
(2S)-2-amino-5-[(2-iodoacetyl)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWGLSKCVZNFLT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90957150 | |
| Record name | N~5~-(1-Hydroxy-2-iodoethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35748-65-3 | |
| Record name | 2-Amino-5-iodoacetamidopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035748653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-(1-Hydroxy-2-iodoethylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90957150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)



![2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID](/img/structure/B1212818.png)
![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)






